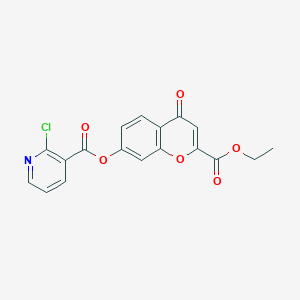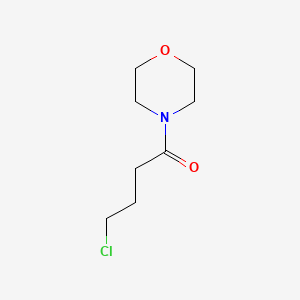
2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate
Vue d'ensemble
Description
2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate is a complex organic compound that combines the structural features of chromenone and nicotinic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-chloronicotinic acid with ethyl alcohol to form ethyl 2-chloronicotinate . This intermediate is then reacted with 4-oxo-4H-chromen-7-yl chloride under basic conditions to yield the final product . The reaction conditions often include the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom in the nicotinate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloronicotinate: Shares the nicotinic acid derivative structure but lacks the chromenone moiety.
2-Chloronicotinic acid: A simpler derivative used as an intermediate in various syntheses.
4-oxo-4H-chromen-7-yl chloride: Contains the chromenone structure but lacks the nicotinic acid derivative.
Uniqueness
2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate is unique due to its combined structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-ethoxycarbonyl-4-oxochromen-7-yl) 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO6/c1-2-24-18(23)15-9-13(21)11-6-5-10(8-14(11)26-15)25-17(22)12-4-3-7-20-16(12)19/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXKLKGSIAQUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382010 | |
| Record name | 2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295787-48-3 | |
| Record name | 2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulphonyl]benzoic acid](/img/structure/B1622258.png)


![1-mercapto-4-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1622262.png)

![Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate](/img/structure/B1622266.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate](/img/structure/B1622269.png)


![Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate](/img/structure/B1622275.png)
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)
